6-Methyl-4-phenyl-2-chromanol

Catalog No.
S785129
CAS No.
209747-04-6
M.F
C16H16O2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-4-phenyl-2-chromanol

CAS Number

209747-04-6

Product Name

6-Methyl-4-phenyl-2-chromanol

IUPAC Name

6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3

InChI Key

JGRSOLBFAHJDTL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O

Synonyms

3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-ol; 3,4-Dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O

6-Methyl-4-phenyl-2-chromanol (CAS 209747-04-6), widely recognized as Tolterodine Lactol or Tolterodine Impurity 13, is a critical cyclic hemiacetal intermediate and analytical reference standard in pharmaceutical manufacturing [1]. With a molecular weight of 240.30 g/mol, this compound serves as the direct precursor to the antimuscarinic API tolterodine and related derivatives like fesoterodine [1]. In industrial synthesis, it bridges the upstream lactone reduction and the downstream reductive amination steps. For procurement professionals and analytical chemists, acquiring high-purity 6-methyl-4-phenyl-2-chromanol is essential both for bypassing sensitive cryogenic reduction steps during API scale-up and for calibrating HPLC/LC-MS instruments to quantify residual impurities in final drug batches .

Substituting 6-methyl-4-phenyl-2-chromanol with its upstream precursor, 3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one (tolterodine lactone), introduces significant process risks and inefficiencies [1]. In-house reduction of the lactone typically requires highly reactive reagents like DIBAL-H at cryogenic temperatures (-25 °C), which inherently produces a mixture containing ~89% of the desired lactol alongside ~4% over-reduced diol and ~7% unreacted starting material [2]. Attempting to use crude, unpurified reduction mixtures directly in subsequent steps depresses the yield of the final reductive amination and complicates impurity clearance. Furthermore, for regulatory analytical profiling, generic API standards cannot substitute for the exact lactol structure; precise quantification of 'Impurity 13' mandates the use of a certified, high-purity lactol reference standard to meet stringent pharmacopeial limits [1].

Elimination of Cryogenic Reduction Bottlenecks

In the synthesis of tolterodine, the reduction of the upstream lactone to the lactol is a notorious bottleneck. Controlled reduction using DIBAL-H in toluene at -25 °C yields approximately 89% of 6-methyl-4-phenyl-2-chromanol, but is contaminated with 4% over-reduction product (diol) and 7% unreacted starting material [1]. Procuring the pre-synthesized lactol bypasses this sensitive cryogenic step entirely, eliminating the need for complex chromatographic purification or crystallization to remove the over-reduced diol prior to the final amination step [1].

Evidence DimensionReaction yield and impurity profile
Target Compound Data100% direct input to amination (pre-synthesized lactol)
Comparator Or BaselineLactone precursor (CAS 40546-94-9) requiring DIBAL-H reduction
Quantified DifferenceAvoids 4% over-reduction (diol) and 7% unreacted starting material generated during in-house reduction
ConditionsDIBAL-H reduction in toluene at -25 °C vs. direct procurement

Procuring the exact lactol eliminates a hazardous, low-temperature manufacturing step and prevents downstream yield losses caused by over-reduced impurities.

High-Yield Reductive Amination Compatibility

The selection of 6-methyl-4-phenyl-2-chromanol as the immediate precursor for amination provides a proven pathway compared to alternative strategies, such as the direct reduction of amide intermediates. When the lactol is subjected to reductive amination with diisopropylamine and a Pd/C catalyst in methanol (at 4 atm H2 and 48 °C), it produces tolterodine directly in >90% yield [1]. In contrast, attempts to execute a more direct route via the reduction of the corresponding N,N-diisopropylcinnamamide intermediate completely fail to yield the desired product [1].

Evidence DimensionTarget API Yield (Tolterodine)
Target Compound Data>90% yield via reductive amination of the lactol
Comparator Or BaselineDirect reduction of N,N-diisopropylcinnamamide intermediate
Quantified Difference>90% yield vs. 0% yield (reaction failure)
ConditionsPd/C (5%), HN(iPr)2, 4 atm H2, 48 °C in CH3OH

Buyers must prioritize the lactol because it guarantees a highly efficient, proven catalytic pathway to the final API, whereas alternative amide-reduction routes are non-viable.

Analytical Reproducibility in API Impurity Profiling

As a regulatory reference standard (Tolterodine Impurity 13), high-purity 6-methyl-4-phenyl-2-chromanol is indispensable for the release testing of tolterodine API batches. Commercial reference standards provide fully characterized baselines (via 1H-NMR, LC-MS, HPLC, and TGA) to detect trace levels of unreacted lactol . Using crude in-house synthesized lactol or generic API standards fails to provide the precise calibration curve required to quantify this specific hemiacetal impurity down to stringent pharmacopeial limits [1].

Evidence DimensionAnalytical Calibration Accuracy
Target Compound DataCertified reference standard (>97% purity) with full spectral characterization
Comparator Or BaselineCrude in-house lactol or generic API standard
Quantified DifferenceEnables precise quantification of residual lactol vs. uncalibrated/unquantifiable impurity peaks
ConditionsHPLC/LC-MS impurity profiling of commercial Tolterodine API

Procuring a certified lactol reference standard is mandatory for QA/QC laboratories to validate API purity and achieve regulatory compliance.

Late-Stage Manufacturing of Tolterodine and Fesoterodine

This compound is the ideal starting material for the final reductive amination step in the synthesis of antimuscarinic APIs. By utilizing the pre-formed lactol, manufacturers can directly apply Pd/C-catalyzed hydrogenation with diisopropylamine, achieving >90% yields while bypassing the hazardous and impurity-prone DIBAL-H reduction of the upstream lactone [1].

Regulatory Impurity Profiling (Tolterodine Impurity 13)

In QA/QC laboratories, high-purity 6-methyl-4-phenyl-2-chromanol is required as a certified reference standard. It enables the accurate calibration of HPLC and LC-MS systems to detect and quantify unreacted lactol carryover in commercial batches of tolterodine, ensuring compliance with strict pharmacopeial purity limits [2].

Asymmetric Synthesis and Chiral Resolution Studies

For researchers developing enantioselective routes to (R)-tolterodine, the racemic lactol serves as a critical substrate. It can be utilized in chiral chromatography or as a baseline to evaluate the efficiency of novel asymmetric transfer hydrogenation (ATH) catalysts designed to bypass traditional resolution methods [1].

XLogP3

3.6

Dates

Last modified: 08-15-2023

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